

Reversine: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reversine**
Cat. No.: **B1683945**

[Get Quote](#)

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Introduction: **Reversine**, a 2,6-disubstituted purine derivative, has emerged as a fascinating small molecule with a dual capacity to influence cell fate and inhibit cancer cell proliferation. Initially identified for its remarkable ability to induce dedifferentiation of lineage-committed cells, it has since been characterized as a potent inhibitor of key mitotic kinases. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activities of **Reversine**, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery of a Dual-Action Molecule

Reversine, chemically known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, was first reported in 2004 by the research group of Peter G. Schultz.^{[1][2]} Their work, published in the Journal of the American Chemical Society, described the discovery of this small molecule through a high-throughput screen of combinatorial libraries. The primary goal of this screen was to identify compounds capable of inducing the dedifferentiation of murine C2C12 myoblasts, a cell line committed to the myogenic lineage.^{[1][2]}

The discovery was significant as it presented a chemical tool to potentially reverse the differentiated state of cells, opening new avenues for regenerative medicine.^[1] Subsequent studies confirmed that **Reversine**-treated C2C12 cells could be redifferentiated into other cell

types, such as osteoblasts and adipocytes, demonstrating a gain of multipotency.^[3] Further research has revealed that **Reversine**'s biological effects are largely attributed to its inhibitory activity against several key protein kinases, particularly Aurora kinases and Monopolar spindle 1 (Mps1), which are crucial regulators of mitosis.^{[1][4][5][6]} This kinase inhibitory profile also underpins its potential as an anti-cancer agent.^{[4][7][8]}

Chemical Synthesis of Reversine

The chemical synthesis of **Reversine** is a two-step process starting from the commercially available 2,6-dichloropurine. The methodology relies on sequential nucleophilic aromatic substitution reactions at the C6 and C2 positions of the purine ring.

Experimental Protocol: Synthesis of Reversine

Step 1: Synthesis of 6-cyclohexylamino-2-chloro-purine

- Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropurine (1 equivalent) in n-pentanol.
- Addition of Reagent: Add cyclohexylamine (1.1 equivalents) to the solution.
- Reaction Conditions: Heat the reaction mixture at 70°C for 4 hours under a nitrogen atmosphere.
- Work-up and Purification: After cooling, the reaction mixture is typically purified by column chromatography on silica gel to isolate the monosubstituted product, 6-cyclohexylamino-2-chloro-purine.

Step 2: Synthesis of **Reversine** (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine)

- Reaction Setup: Dissolve the 6-cyclohexylamino-2-chloro-purine (1 equivalent) obtained from Step 1 in dry n-butanol.
- Addition of Reagent: Add 4-morpholinoaniline (2.5 equivalents) and a catalytic amount of trimethylsilyl chloride (TMSCl, 1-3 drops) to the solution.
- Reaction Conditions: Heat the reaction mixture at 120°C for 14 hours.

- **Work-up and Purification:** Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, **Reversine**.

Note: While a specific yield was not detailed in the initial publication, syntheses of analogous 2,6-disubstituted purines report yields ranging from fair to excellent (40-90%). Purity is typically assessed by NMR and mass spectrometry.

Quantitative Biological Activity

Reversine's biological effects are concentration-dependent and vary across different cell types and kinase targets. The following tables summarize key quantitative data on its activity.

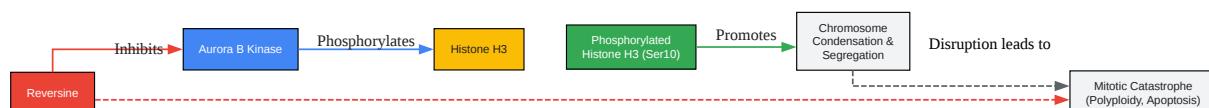
Table 1: Inhibitory Activity of Reversine against Protein Kinases

Kinase Target	IC50 (nM)	Assay Conditions
Aurora A	150 - 400	In vitro kinase assay
Aurora B	98.5 - 500	In vitro kinase assay
Aurora C	400	In vitro kinase assay
Mps1 (TTK)	3	In vitro kinase assay
MEK1	>1500	In vitro kinase assay
Muscle Myosin	350	In vitro kinase assay

Data compiled from multiple sources.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Cytotoxic Activity of Reversine against Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM) at 48h
HOG	Glioma	<0.4
T98G	Glioma	3.6
U251MG	Glioma	7.5
KKU-100	Cholangiocarcinoma	~1-10
KKU-213A	Cholangiocarcinoma	~1-10
KKU-213B	Cholangiocarcinoma	~1-10
Jurkat	T-cell Acute Lymphoblastic Leukemia	Dose-dependent reduction in viability
Namalwa	Burkitt's Lymphoma	Dose-dependent reduction in viability
SW480	Colorectal Cancer	Dose-dependent cytotoxic activity
HCT-116	Colorectal Cancer	Dose-dependent cytotoxic activity
HeLa	Cervical Cancer	Dose-dependent growth inhibition
U14	Cervical Cancer	Dose-dependent growth inhibition

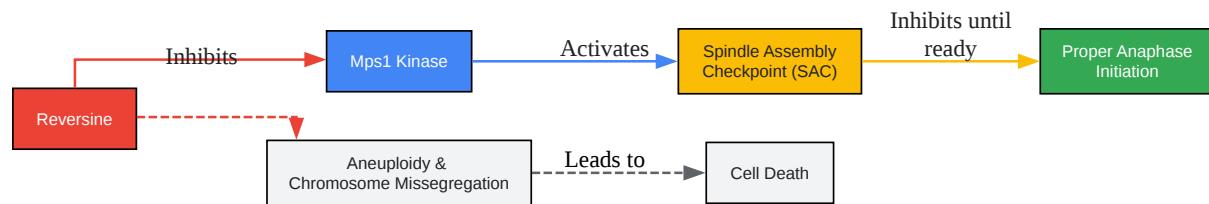

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Key Signaling Pathways and Experimental Workflows

Reversine primarily exerts its effects by inhibiting the kinase activity of Aurora kinases and Mps1, leading to defects in mitosis and ultimately cell cycle arrest or apoptosis in cancer cells.

Aurora Kinase Signaling Pathway Inhibition

Aurora kinases (A, B, and C) are critical regulators of mitosis, involved in centrosome separation, chromosome alignment, and cytokinesis.[13] **Reversine**, as an ATP-competitive inhibitor, blocks the phosphorylation of downstream targets of Aurora kinases.[7][14] For instance, inhibition of Aurora B leads to a failure in the phosphorylation of histone H3 at Serine 10, a key event for chromosome condensation and segregation.[1][14] This disruption of the Aurora kinase signaling cascade leads to mitotic catastrophe, characterized by the formation of polyploid cells and subsequent apoptosis.[4][14]

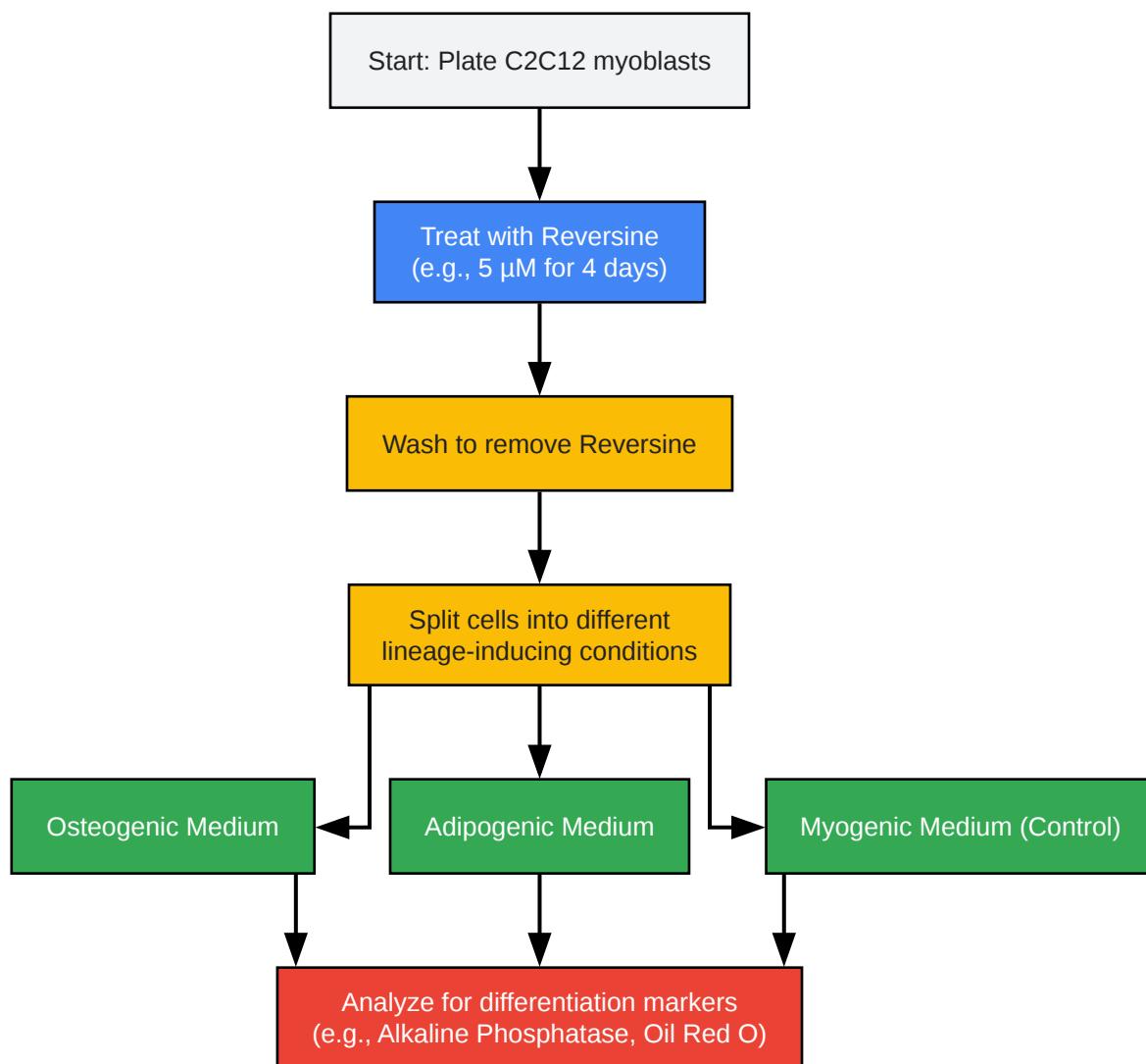


[Click to download full resolution via product page](#)

Caption: Inhibition of the Aurora B kinase pathway by **Reversine**.

Mps1 Kinase Signaling Pathway Inhibition

Mps1 (Monopolar spindle 1), also known as TTK, is a dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle.[2][15] **Reversine** is a potent inhibitor of Mps1.[2][5][6] Inhibition of Mps1 by **Reversine** leads to the premature silencing of the SAC, even in the presence of unattached kinetochores.[2][6] This results in chromosome missegregation, aneuploidy, and ultimately, cell death.[2]



[Click to download full resolution via product page](#)

Caption: Inhibition of the Mps1-mediated spindle assembly checkpoint by **Reversine**.

Experimental Workflow: C2C12 Cell Dedifferentiation Assay

This workflow outlines the key steps to assess the dedifferentiation potential of **Reversine** on C2C12 myoblasts.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing **Reversine**-induced cell dedifferentiation.

Detailed Experimental Protocol: Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **Reversine** (e.g., 0.1 to 50 μ M) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
- MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Conclusion and Future Directions

Reversine stands as a testament to the power of small molecules in dissecting and manipulating complex biological processes. Its journey from a cell fate modulator to a potential anti-cancer therapeutic highlights the interconnectedness of cellular signaling pathways. For researchers, **Reversine** offers a valuable tool to probe the mechanisms of cell plasticity and mitotic regulation. For drug development professionals, it represents a promising scaffold for the design of novel kinase inhibitors with therapeutic potential in oncology and regenerative medicine. Future research will likely focus on optimizing its potency and selectivity, elucidating its full range of cellular targets, and exploring its efficacy in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. rupress.org [rupress.org]
- 3. pnas.org [pnas.org]
- 4. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pazopanib.net [pazopanib.net]
- 10. Synergistic antitumor activity of reversine combined with aspirin in cervical carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversine induces cell cycle arrest and apoptosis via upregulation of the Fas and DR5 signaling pathways in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversine exerts cytotoxic effects through multiple cell death mechanisms in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reversine: A Technical Guide to its Discovery, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683945#reversine-discovery-and-chemical-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com